Methyl crotonate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVVUJPXSBQTRZ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878813 | |

| Record name | 2-Butenoic acid, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl (E)-crotonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-43-8, 18707-60-3 | |

| Record name | Methyl E-crotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018707603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, methyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T02JIH93S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactive characteristics of methyl crotonate. The information is intended to support research, development, and drug discovery applications by providing detailed data and experimental context.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1][2] It is an unsaturated ester that serves as a versatile intermediate in organic synthesis.[1] The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl (E)-but-2-enoate[3] |

| Synonyms | Methyl (E)-2-butenoate, Crotonic acid methyl ester[1][3] |

| CAS Number | 623-43-8[1][3] |

| Molecular Formula | C₅H₈O₂[1][3] |

| Molecular Weight | 100.12 g/mol [1][3] |

| SMILES | C/C=C/C(=O)OC[3] |

| InChIKey | MCVVUJPXSBQTRZ-ONEGZZNKSA-N[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow clear liquid[1][4] |

| Boiling Point | 118-121 °C[1][5] |

| Melting Point | -42 °C |

| Density | 0.944 - 0.950 g/mL at 25 °C[1][5] |

| Refractive Index | 1.420 - 1.423 at 20 °C[1][5] |

| Solubility | Soluble in alcohol and ether; insoluble or sparingly soluble in water.[2][6] |

| Vapor Pressure | 0.005 mmHg at 25 °C (estimated)[4] |

| Flash Point | -1 to 29 °C[7] |

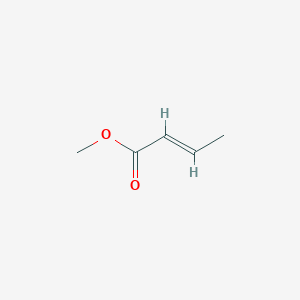

Chemical Structure and Visualization

This compound possesses a simple yet reactive structure, characterized by a four-carbon chain with a double bond between the second and third carbons (an α,β-unsaturated ester). The "(E)" designation in its IUPAC name indicates that the higher priority groups on each carbon of the double bond are on opposite sides (trans configuration).

Caption: Chemical structure of (E)-methyl crotonate.

Experimental Protocols

Synthesis of trans-Methyl Crotonate via Fischer Esterification

A common method for the synthesis of trans-methyl crotonate is the Fischer esterification of crotonic acid with methanol, using a strong acid as a catalyst.[8]

Materials:

-

Crotonic acid (800 g)

-

Methanol (1 L)

-

Concentrated sulfuric acid (130 g)

-

Carbon tetrachloride (300 ml)

-

5% Sodium carbonate solution

-

Deionized water

Procedure:

-

A reaction mixture of crotonic acid, methanol, sulfuric acid, and carbon tetrachloride is prepared.[8]

-

The mixture is heated on a water bath to reflux.[8] The carbon tetrachloride acts as an azeotropic agent to remove water formed during the esterification, driving the reaction to completion.

-

After the esterification and dehydration are complete, the carbon tetrachloride is recovered by distillation to yield crude this compound.[8]

-

The crude product is then washed with water to remove any unreacted crotonic acid.[8]

-

Following the water wash, the product is washed with a 5% sodium carbonate solution to neutralize any remaining acidic impurities.[8]

-

The final product is purified by vacuum distillation to yield pure trans-methyl crotonate.[8]

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methodology: Gas Chromatography (GC)

The purity and concentration of this compound can be determined using gas chromatography with flame ionization detection (GC-FID).

Instrumentation and Conditions:

-

Instrument: Shimadzu GC-14B or similar.

-

Detector: Flame Ionization Detector (FID).

-

Column: Porapak Q column (2.3 m).

-

Temperature Program: The column temperature is typically held between 170 and 240 °C, depending on the specific analysis.

-

Sample Introduction: Gas samples can be periodically removed from a reaction vessel using calibrated gas syringes and injected into the GC.

This method is effective for monitoring the decay of this compound in kinetic studies of its atmospheric reactions.

Chemical Reactivity and Applications

The α,β-unsaturated ester structure of this compound makes it a valuable participant in several important organic reactions. It is particularly known for its role in Michael additions and vinylogous aldol (B89426) reactions.[1]

-

Michael Addition: this compound can act as a Michael acceptor, reacting with nucleophiles (Michael donors) such as diethyl malonate.[9] This reaction is a widely used method for forming carbon-carbon bonds.[9]

-

Vinylogous Aldol Reaction: this compound undergoes vinylogous aldol reactions with enolizable aldehydes in the presence of a Lewis acid catalyst, such as aluminum tris(2,6-di-2-naphthylphenoxide).

These reactive properties make this compound a key intermediate in the synthesis of more complex molecules, including polymers and pharmaceutical compounds.[1] It is also used in the flavor and fragrance industry due to its fruity aroma.[1]

References

- 1. The Vinylogous Aldol Reaction of Unsaturated Esters and Enolizable Aldehydes Using the Novel Lewis Acid Aluminum Tris(2,6-di-2-naphthylphenoxide) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. trans-Methyl crotonate | 623-43-8 [chemicalbook.com]

- 5. [PDF] Gas-phase oxidation of this compound and ethyl crotonate. kinetic study of their reactions toward OH radicals and Cl atoms. | Semantic Scholar [semanticscholar.org]

- 6. This compound | C5H8O2 | CID 638132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

synthesis of methyl crotonate from crotonic acid

An In-depth Technical Guide to the Synthesis of Methyl Crotonate from Crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , focusing on the prevalent Fischer-Speier esterification method. It details experimental protocols for both homogeneous and heterogeneous catalysis, presents quantitative data for comparison, and illustrates the reaction mechanism and experimental workflow.

Introduction

This compound is a valuable unsaturated ester used as a starting material and intermediate in the synthesis of various fine chemicals, pharmaceuticals, and polymers. The most common and direct method for its preparation is the acid-catalyzed esterification of crotonic acid with methanol (B129727). This process, known as Fischer-Speier esterification, is an equilibrium-driven reaction where a carboxylic acid and an alcohol react to form an ester and water. To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. This guide explores the use of both traditional homogeneous catalysts, such as sulfuric acid, and modern heterogeneous catalysts, including ion-exchange resins and zeolites, which offer advantages in terms of catalyst recovery and reuse.

Reaction Mechanism and Experimental Workflow

The via Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the crotonic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the this compound ester.

Reaction Mechanism Diagram

Caption: Fischer esterification mechanism for this compound synthesis.

General Experimental Workflow

The overall process, from reactants to the purified product, involves several key stages: reaction setup, esterification, workup, and purification.

Caption: From reactants to pure product: a typical experimental workflow.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both homogeneous and heterogeneous catalysts are provided below.

Protocol 3.1: Homogeneous Catalysis using Sulfuric Acid

This classic Fischer esterification protocol uses concentrated sulfuric acid as the catalyst and an excess of methanol to drive the reaction.

Materials:

-

Crotonic Acid

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve crotonic acid in an excess of methanol (typically 5-10 molar equivalents). A common molar ratio of crotonic acid to methanol is 1:5.[1]

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring (e.g., 0.1 to 1.0 equivalents relative to the carboxylic acid).[2][3]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[2] The reaction is typically monitored by TLC and can take several hours to reach completion.[2] A 12-hour reflux period has been reported for a similar esterification.[1]

-

Workup: After cooling the reaction mixture to room temperature, pour it into a beaker containing cold water.[4][5]

-

Transfer the mixture to a separatory funnel. Add an organic solvent like diethyl ether or ethyl acetate to extract the this compound.

-

Carefully neutralize the mixture by washing the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases.[3] This step removes unreacted crotonic acid and the sulfuric acid catalyst.

-

Wash the organic layer with brine to remove residual water and water-soluble impurities.[3]

-

Drying and Filtration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate.[1][4] Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator.

-

Purification: Purify the resulting crude this compound by vacuum distillation to obtain the final product as a colorless liquid.[1]

Protocol 3.2: Heterogeneous Catalysis using Amberlyst-15

This protocol utilizes a solid acid catalyst, which simplifies catalyst removal and product purification.

Materials:

-

Crotonic Acid

-

Methanol (Anhydrous)

-

Amberlyst-15 resin

-

Organic solvent (e.g., Dichloromethane or Toluene)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add crotonic acid, methanol (in excess), and Amberlyst-15 catalyst (typically 5-15% by weight of the limiting reactant).

-

Reflux: Attach a reflux condenser and heat the suspension to reflux with vigorous stirring to ensure good contact between the reactants and the solid catalyst. While some esterifications with Amberlyst-15 can occur at room temperature, conjugated acids like crotonic acid generally require heating.[6][7]

-

Catalyst Recovery: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. The solid Amberlyst-15 catalyst can be easily recovered by simple filtration.[8] The recovered catalyst can be washed with methanol, dried, and reused for subsequent batches.

-

Purification: The filtrate, containing the product and excess methanol, is concentrated using a rotary evaporator to remove the methanol.

-

The crude product can then be purified by vacuum distillation if necessary to achieve high purity.

Quantitative Data and Comparison

The choice of catalyst and reaction conditions significantly impacts the efficiency of the esterification. The following tables summarize key quantitative data from literature for the esterification of crotonic acid and analogous carboxylic acids.

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst System | Typical Reactants & Conditions | Reported Yield/Conversion | Key Advantages & Disadvantages |

| Sulfuric Acid | Crotonic Acid, 5 eq. Methanol, cat. H₂SO₄, Reflux (12h for sec-butyl ester) | 85-90% (for sec-butyl crotonate)[1] | Advantages: Inexpensive, highly effective. Disadvantages: Corrosive, difficult to remove (requires neutralization), generates acidic waste.[9] |

| Amberlyst-15 | Aliphatic Acids, Methanol, Amberlyst-15, Reflux | ~97% (for biodiesel production)[6][7] | Advantages: Easily recoverable and reusable, non-corrosive, environmentally benign.[10] Disadvantages: May require longer reaction times for conjugated acids, higher initial cost than H₂SO₄.[6][7] |

| Zeolite (H-ZSM-5) | Oleic Acid, Methanol, H-ZSM-5, 70°C | ~80-85% Conversion[11] | Advantages: High thermal stability, shape selectivity, reusable.[12] Disadvantages: Can be susceptible to deactivation, pore size may limit accessibility for bulky substrates. |

| Phosphotungstic Acid | Crotonic Acid, various alcohols, 120-160°C | Kinetics studied, high selectivity[13] | Advantages: High acidity. Disadvantages: Higher cost, potential for leaching. |

Table 2: Kinetic Parameters for Sulfuric Acid-Catalyzed Esterification of Crotonic Acid

| Alcohol | Temperature Range (K) | Reaction Order | Activation Energy (Ea) Range (kJ/mol) | Reference |

| Octyl, Decyl, Dodecyl Alcohol | 393 - 433 | Second Order | 80.46 - 85.69 (with Phosphotungstic acid) | |

| n-Octyl and 2-Ethylhexyl Alcohol | N/A | Second Order | N/A |

Note: The kinetic data provided is for longer-chain alcohols, but the second-order kinetics are expected to be similar for methanol, indicating the reaction rate is dependent on the concentration of both crotonic acid and the alcohol.

Conclusion

The is most effectively achieved through Fischer esterification. While the traditional method using sulfuric acid as a catalyst provides high yields, it presents challenges related to corrosion and waste disposal. Modern heterogeneous catalysts, particularly solid acids like Amberlyst-15 and various zeolites, offer a compelling alternative. They provide high catalytic activity while allowing for simple separation, recovery, and reuse, aligning with the principles of green chemistry. The choice of catalyst will depend on specific laboratory or industrial constraints, including cost, scale, and desired purity. The protocols and data presented in this guide provide a solid foundation for researchers to select and optimize the synthesis of this compound for their specific applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. odp.library.tamu.edu [odp.library.tamu.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. benthamopen.com [benthamopen.com]

- 9. Esterification process catalyzed by ZSM-5 zeolite synthesized via modified hydrothermal method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]

- 11. mdpi.com [mdpi.com]

- 12. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Methyl (E)-but-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (E)-but-2-enoate, also commonly known as methyl crotonate, is an unsaturated ester with the chemical formula C₅H₈O₂. It is a colorless to pale yellow liquid characterized by a fruity odor.[1] This compound serves as a versatile intermediate in organic synthesis and finds applications in the flavor and fragrance industry.[1][2] A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in drug design and formulation where physicochemical characteristics influence bioavailability, stability, and delivery. This guide provides a comprehensive overview of the key physical properties of methyl (E)-but-2-enoate, presented in a clear and accessible format for scientific professionals.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, application, and behavior in various chemical and biological systems. The following tables summarize the key physical properties of methyl (E)-but-2-enoate compiled from various sources.

General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [1][3][4] |

| Molecular Weight | 100.12 g/mol | [1][3][4][5][6][7][8] |

| Appearance | Colorless to pale yellow clear liquid | [1][4][9][10][11][12] |

| Odor | Fruity, ester-like | [1][2] |

Thermal Properties

| Property | Value | Source(s) |

| Boiling Point | 118-121 °C at 760 mmHg | [1][3][5][6][9][10][11][12][13][14][15][16][17][18][19][20] |

| Melting Point | -42 °C | [5][11][13][15] |

| Flash Point | -1 to 4 °C (closed cup) | [3][7][12][13][16][20][21] |

Density and Refractive Index

| Property | Value | Source(s) |

| Density | 0.944 - 0.950 g/mL at 20-25 °C | [1][3][5][6][10][13][14][15][16][17][18][19][20][22] |

| Refractive Index (n20/D) | 1.420 - 1.4255 | [1][3][4][6][10][11][13][14][15][22] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Insoluble or sparingly soluble | [2][3][5][7][9][13] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [9][13] |

| logP (o/w) | 3.381 (estimated) | [9] |

Vapor Pressure

| Property | Value | Source(s) |

| Vapor Pressure | 0.005 - 0.152 mmHg at 25 °C | [9][13] |

Experimental Protocols

1. Determination of Boiling Point by Distillation:

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for its determination is simple distillation.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

Place a sample of methyl (E)-but-2-enoate in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing and collecting in the receiving flask. This temperature is the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

2. Determination of Density using a Pycnometer:

Density is the mass per unit volume of a substance. A pycnometer (a flask with a specific, accurately known volume) is commonly used for precise density measurements of liquids.

-

Apparatus: A pycnometer, an analytical balance.

-

Procedure:

-

Weigh the clean, dry, and empty pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and weigh it again.

-

Calculate the volume of the pycnometer using the known density of water at that temperature.

-

Empty and dry the pycnometer, then fill it with methyl (E)-but-2-enoate at the same temperature.

-

Weigh the filled pycnometer.

-

The mass of the methyl (E)-but-2-enoate is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the methyl (E)-but-2-enoate by the volume of the pycnometer.

-

3. Determination of Refractive Index using a Refractometer:

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Place a few drops of methyl (E)-but-2-enoate on the prism of the refractometer.

-

Close the prism and allow the sample to equilibrate to the instrument's temperature (usually 20°C).

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

-

Visualizations

Experimental Workflow: Determination of Boiling Point

The following diagram illustrates a typical workflow for determining the boiling point of a liquid in a laboratory setting.

Caption: Workflow for Boiling Point Determination.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates some of these fundamental relationships.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 96%, trans-isomer | Fisher Scientific [fishersci.ca]

- 4. methyl-crotonate - Sarex Fine [sarex.com]

- 5. Methyl (E)-but-2-enoate | CAS 623-43-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound 98 623-43-8 [sigmaaldrich.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. Methyl but-2-enoate | C5H8O2 | CID 12181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 18707-60-3 [thegoodscentscompany.com]

- 10. trans-Methyl crotonate | 623-43-8 [chemicalbook.com]

- 11. methyl (E)-2-butenoate, 623-43-8 [thegoodscentscompany.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. This compound [chembk.com]

- 14. This compound 98 623-43-8 [sigmaaldrich.com]

- 15. 623-43-8 CAS MSDS (trans-Methyl crotonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. chemicalpoint.eu [chemicalpoint.eu]

- 17. This compound, 98% 623-43-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 18. This compound, 98% 623-43-8 India [ottokemi.com]

- 19. 18707-60-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 20. This compound 98 623-43-8 [sigmaaldrich.com]

- 21. Page loading... [wap.guidechem.com]

- 22. labproinc.com [labproinc.com]

methyl crotonate CAS number and molecular formula

This technical guide provides a comprehensive overview of methyl crotonate, a versatile unsaturated ester with significant applications in research and industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications, including detailed experimental protocols and analytical methods.

Core Chemical and Physical Properties

This compound, systematically named methyl (E)-but-2-enoate, is a colorless liquid with a characteristic fruity odor. The trans-isomer is the most common form.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C5H8O2 | [1][2][3][4][5][6][7] |

| Molecular Weight | 100.12 g/mol | [1][2][3][5][6][8] |

| CAS Number | 623-43-8 (trans-isomer) | [1][2][3][5][8] |

| 18707-60-3 (isomer unspecified) | [9] | |

| IUPAC Name | methyl (E)-but-2-enoate | [1] |

| Synonyms | Methyl (E)-2-butenoate, Crotonic acid methyl ester | [1][2] |

| SMILES | C/C=C/C(=O)OC | [1] |

| InChIKey | MCVVUJPXSBQTRZ-ONEGZZNKSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2][10] |

| Boiling Point | 118-121 °C | [2][11] |

| Density | 0.944 - 0.950 g/mL at 25 °C | [2][11] |

| Refractive Index | 1.420 - 1.423 at 20 °C | [2][11] |

| Flash Point | -1 °C (30.2 °F) - closed cup | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [10] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Data Points | Reference |

| ¹H NMR | Spectra available, showing characteristic peaks for the methyl and vinyl protons. | [12][13] |

| ¹³C NMR | Spectra available. | [3][10] |

| IR Spectroscopy | Spectra available, showing characteristic C=O and C=C stretching frequencies. | [3][10] |

| Mass Spectrometry | GC-MS data available, with characteristic fragmentation patterns. | [3] |

Synthesis and Experimental Protocols

This compound is a valuable reagent in various chemical transformations. Below are detailed protocols for its synthesis and its application in key reactions.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of crotonic acid with methanol (B129727).[11] Another reported synthesis involves a Wittig-type reaction.[14]

Experimental Protocol: Synthesis of this compound via Wittig Reaction [14]

-

Preparation of the Ylide: To a suspension of 18.5 g (50 mmol) of ethyltriphenylphosphonium bromide in 100 ml of absolute tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, slowly add 32 ml (50 mmol) of a 1.6 M solution of n-butyllithium in hexane. Stir the resulting mixture for 30 minutes.

-

Wittig Reaction: To the ylide solution, add a solution of 13.5 g (50 mmol) of methyl 2-(benzyloxy)-phenylglyoxylate in 25 ml of absolute THF dropwise at 0 °C.

-

Reaction Work-up: Allow the reaction mixture to stir for 16 hours at room temperature. Concentrate the mixture under reduced pressure. Take up the residue in dichloromethane (B109758) and wash it several times with water. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a 9:1 mixture of cyclohexane (B81311) and ethyl acetate (B1210297) as the eluent. This yields this compound as an oil.

Caption: Workflow for the synthesis of this compound via a Wittig reaction.

Michael Addition Reactions

This compound is a classic Michael acceptor in conjugate addition reactions, enabling the formation of carbon-carbon bonds.[5][15]

Experimental Protocol: Michael Addition of Dimethyl Malonate to this compound [16][17]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in an anhydrous solvent such as methanol (10 mL).

-

Addition of Nucleophile: Add dimethyl malonate (1.2 mmol, 1.2 equiv) to the solution.

-

Initiation of Reaction: While stirring, add a catalytic amount of a suitable base, such as sodium methoxide (B1231860) (0.1 mmol, 0.1 equiv), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Caption: General workflow for the Michael addition to this compound.

Applications in Drug Development and Polymer Science

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and polymers.

-

Pharmaceutical Synthesis: It is used in the synthesis of pharmaceutical intermediates.[5][18] For instance, methyl 3-aminocrotonate, a derivative, is a key intermediate in the synthesis of calcium channel blockers like Amlodipine.[1]

-

Polymer Chemistry: this compound serves as a monomer in polymerization reactions.[5][19] It can be copolymerized with other monomers, such as 2-methylene-1,3-dioxepane, to create degradable alternating copolymers.[20]

Experimental Protocol: Lewis Acid-Catalyzed Polymerization of (9-Anthryl)this compound [19]

-

Reaction Setup: Dissolve (9-anthryl)this compound (0.4775 g) in 4.7 mL of dry dichloromethane (CH₂Cl₂).

-

Initiation: Add titanium tetrachloride (TiCl₄) with a molar ratio of monomer to TiCl₄ of 1:1 using a syringe.

-

Polymerization: Maintain the solution at 15 °C for 24 hours.

-

Isolation: Recover the polymer by precipitation in methanol.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of this compound and its derivatives.

Experimental Protocol: GC-MS Analysis [21][22][23]

-

Sample Preparation: Prepare a dilute solution of the sample containing this compound in a suitable solvent like chloroform (B151607) or a mixture of acetone (B3395972) and hexane.

-

GC Conditions:

-

Column: Use a suitable capillary column, such as an HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.5 mL/min).

-

Temperature Program: Employ a temperature gradient, for example: start at 80 °C, ramp to 140 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 10 minutes.

-

Injector: Set the injector temperature to 280 °C and use a splitless mode.

-

-

MS Conditions:

-

Ionization: Use electron impact (EI) ionization at 70 eV.

-

Mass Range: Scan a mass range of, for example, 29–500 m/z.

-

Temperatures: Set the MS transfer line and ion source temperatures to 230 °C.

-

-

Data Analysis: Compare the resulting mass spectrum with a library database (e.g., NIST, Wiley) for identification.

References

- 1. Methyl 3- amino crotonate | Godavari [godavaribiorefineries.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C5H8O2 | CID 638132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. trans-Methyl crotonate | CymitQuimica [cymitquimica.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 18707-60-3 [thegoodscentscompany.com]

- 10. Page loading... [guidechem.com]

- 11. CN109608334A - A kind of method of synthesizing methyl 4-methoxy crotonate - Google Patents [patents.google.com]

- 12. trans-Methyl crotonate (623-43-8) 1H NMR [m.chemicalbook.com]

- 13. Solved Analyze the 'H NMR spectrum of this compound. Use | Chegg.com [chegg.com]

- 14. prepchem.com [prepchem.com]

- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. NamTraMy | Web 360 by CDIT [dulichvungsam.quangnam.gov.vn]

- 19. revroum.lew.ro [revroum.lew.ro]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Reactivity of the Double Bond in Methyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl crotonate, an α,β-unsaturated ester, is a versatile building block in organic synthesis. The reactivity of its carbon-carbon double bond is of significant interest due to its electrophilic nature, which is a consequence of the electron-withdrawing effect of the adjacent ester group. This guide provides a comprehensive overview of the key reactions involving the double bond of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Core Reactivity of the Double Bond

The electron-deficient nature of the β-carbon in this compound makes it susceptible to attack by nucleophiles, most notably in Michael additions. The double bond also readily undergoes addition reactions such as hydrogenation, dihydroxylation, and epoxidation, as well as cycloaddition reactions. The stereochemistry and reaction efficiency are often influenced by the choice of catalysts, reagents, and reaction conditions.

Key Reactions and Quantitative Data

Michael Addition

The Michael addition, or conjugate addition, is a cornerstone reaction of α,β-unsaturated carbonyl compounds. This compound serves as an excellent Michael acceptor, reacting with a variety of nucleophiles (Michael donors) to form a new carbon-carbon bond at the β-position.

| Michael Donor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| Dimethyl malonate | Triethylamine | - | - | - | [1] |

| Dimethyl malonate | DABCO | - | - | - | [1] |

| Diethyl malonate | Alkali metal salts of (S)-proline | Various | - | >90 | [2] |

Hydrogenation

The catalytic hydrogenation of the carbon-carbon double bond in this compound typically yields methyl butyrate. The reaction can be influenced by the catalyst type, support, and reaction conditions. In some cases, a shift of the double bond to form methyl 3-butenoate can be observed.[3]

| Catalyst | Support | Temperature (°C) | H₂ Pressure | Main Product(s) | Conversion (%) | Selectivity (%) | Reference |

| Pt | Al₂O₃ | 90-350 | Gas Phase | Methyl butyrate, Methyl 3-butenoate | Up to ~95 | Varies with temp. | [3][4] |

| Pt | C | Gas Phase | - | - | - | - | [5] |

| Pt | SiO₂ | Gas Phase | - | - | - | - | [5] |

| Pt | TiO₂ | Gas Phase | - | - | - | - | [5] |

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This compound and its derivatives can be dihydroxylated to produce chiral 2,3-dihydroxybutanoates, which are valuable synthetic intermediates.

| Substrate | Ligand/Reagent | Catalyst Loading (mol%) | Time | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| p-Phenylbenzyl crotonate | (DHQ)₂AQN, K₂OsO₄·2H₂O | 0.50, 0.25 | ~5 days | - | 87 (crude) | [6] |

| Ethyl crotonate | AD-mix-β | - | - | 96 | >95 | [6] |

Epoxidation

Epoxidation of the double bond in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields methyl 3-methyloxirane-2-carboxylate. This reaction provides a route to functionalized epoxy esters.

| Oxidizing Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| m-CPBA | CH₂Cl₂ | 0 °C to RT | 12 h | 99 (for a similar olefin) | [4] |

Cycloaddition Reactions

This compound can participate as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of cyclic structures.

| Reaction Type | Diene/Dipole | Solvent | Conditions | Product Type | Reference |

| Diels-Alder | Cyclopentadiene (B3395910) | Toluene | 120-130 °C, 3-4 days | Bicyclo[2.2.1]heptene derivative | [7] |

| 1,3-Dipolar Cycloaddition | Nitrones | - | - | Isoxazolidines | [8] |

Experimental Protocols

Protocol 1: Michael Addition of Dimethyl Malonate to this compound

Objective: To synthesize dimethyl 2-(1-methoxycarbonyl-propyl)-malonate via a Michael addition.

Materials:

-

This compound

-

Dimethyl malonate

-

Sodium methoxide (B1231860)

-

Anhydrous methanol (B129727)

-

Round-bottom flask with magnetic stir bar

-

Standard glassware for workup and purification

Procedure:

-

To a dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

-

Dissolve the this compound in anhydrous methanol (10 mL).

-

Add dimethyl malonate (1.2 mmol, 1.2 equiv) to the solution.

-

While stirring, add a catalytic amount of sodium methoxide (0.1 mmol, 0.1 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.[9]

Protocol 2: Sharpless Asymmetric Dihydroxylation of an Alkene (General Procedure)

Objective: To synthesize a chiral vicinal diol from an alkene using a commercial AD-mix.

Materials:

-

Alkene (e.g., a crotonate ester)

-

AD-mix-α or AD-mix-β

-

tert-Butyl alcohol

-

Water

-

Sodium sulfite (B76179)

-

Round-bottom flask with magnetic stir bar

-

Standard glassware for workup and purification

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl alcohol (5 mL) and water (5 mL).

-

Add the appropriate AD-mix (1.4 g per 1 mmol of alkene).

-

Stir the mixture at room temperature until two clear phases are produced.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the alkene (1.0 mmol) to the cooled reaction mixture.

-

Stir the reaction vigorously at 0 °C (or room temperature for less reactive alkenes) and monitor by TLC.

-

Once the reaction is complete, add sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol by flash chromatography on silica gel.

Protocol 3: Epoxidation with m-CPBA (General Procedure)

Objective: To synthesize an epoxide from an alkene using m-CPBA.

Materials:

-

Alkene (e.g., this compound)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Round-bottom flask with magnetic stir bar

-

Standard glassware for workup and purification

Procedure:

-

Dissolve the alkene (1.0 equiv) in CH₂Cl₂ in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equiv) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated NaHCO₃ solution, followed by saturated Na₂SO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by flash chromatography on silica gel.[4]

Protocol 4: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride (B1165640) (Illustrative Procedure)

Objective: To demonstrate a [4+2] cycloaddition reaction.

Materials:

-

Freshly cracked cyclopentadiene

-

Maleic anhydride

-

Ethyl acetate

-

Hexane (B92381) or petroleum ether

-

Erlenmeyer flask

-

Standard glassware for filtration

Procedure:

-

Dissolve maleic anhydride (1.0 equiv) in ethyl acetate (approx. 4.5 mL per gram) in an Erlenmeyer flask, warming gently if necessary.

-

Add an equal volume of hexane or petroleum ether.

-

Cool the solution in an ice bath.

-

Add freshly cracked cyclopentadiene (1.0 equiv) to the cooled solution and swirl to mix.

-

Allow the product to crystallize. The reaction is exothermic.

-

Collect the crystalline product by suction filtration.[10]

Reaction Mechanisms and Workflows

Michael Addition Mechanism

Caption: Mechanism of the Michael Addition Reaction.

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for a Typical Organic Synthesis

Caption: General experimental workflow for organic synthesis.

Biological Relevance: α,β-Unsaturated Esters in Signaling Pathways

α,β-Unsaturated carbonyl compounds, including esters like this compound, are recognized for their biological activity, often acting as Michael acceptors.[5] This reactivity allows them to form covalent adducts with nucleophilic residues (such as cysteine) in proteins, thereby modulating their function.[11] A key signaling pathway influenced by such compounds is the Keap1-Nrf2 pathway, which is a critical regulator of cellular responses to oxidative stress.[12][13]

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and subsequent degradation. Electrophilic compounds, including α,β-unsaturated esters, can react with specific cysteine residues on Keap1.[14] This covalent modification of Keap1 disrupts its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes.[15] This mechanism makes α,β-unsaturated carbonyl compounds an interesting class of molecules for the development of drugs targeting diseases associated with oxidative stress.[16]

Keap1-Nrf2 Signaling Pathway

Caption: Modulation of the Keap1-Nrf2 pathway by α,β-unsaturated esters.

Spectroscopic Data of Key Products

Accurate characterization of reaction products is essential. Below is a summary of expected spectroscopic data for the products of the reactions discussed.

Dimethyl 2-(1-methoxycarbonyl-propyl)-malonate (Michael Adduct)

-

¹H NMR: Expected signals for the methoxy (B1213986) groups of the esters, the methine protons, and the methyl group of the crotonate moiety.

-

¹³C NMR: Resonances for the carbonyl carbons of the esters, the methoxy carbons, and the aliphatic carbons of the backbone.[17][18]

-

IR: Strong C=O stretching vibrations for the ester groups.

-

MS: Molecular ion peak corresponding to the adduct's molecular weight.

Methyl 2,3-dihydroxybutanoate (Dihydroxylation Product)

-

¹H NMR: Signals for the methyl groups, the methine protons attached to the hydroxyl groups, and the hydroxyl protons (if not exchanged with D₂O).[19][20]

-

¹³C NMR: Resonances for the carbonyl carbon, the methoxy carbon, the carbons bearing the hydroxyl groups, and the terminal methyl carbon.[21][22]

-

IR: Broad O-H stretching band and a strong C=O stretching band.

-

MS: Molecular ion peak and fragmentation patterns consistent with the loss of water and other small molecules.[23]

Methyl 3-methyloxirane-2-carboxylate (Epoxidation Product)

-

¹H NMR: Characteristic signals for the protons on the epoxide ring, the methyl group, and the methoxy group.[24]

-

¹³C NMR: Resonances for the carbons of the oxirane ring, the carbonyl carbon, and the methyl and methoxy carbons.[25]

-

IR: C-O stretching of the epoxide ring and C=O stretching of the ester.

-

MS: Molecular ion peak corresponding to the epoxide's molecular weight.[26]

Diels-Alder Adduct (e.g., with Cyclopentadiene)

-

¹H NMR: Complex signals in the olefinic region for the double bond in the bicyclic system, as well as signals for the bridgehead and bridge protons, and the ester moiety.[27][28][29][30][31]

-

¹³C NMR: Resonances for the olefinic carbons, the aliphatic carbons of the bicyclic ring, and the carbonyl and methoxy carbons of the ester.[26]

-

IR: C=C stretching for the double bond and C=O stretching for the ester.

-

MS: Molecular ion peak corresponding to the adduct's molecular weight.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Selectivity and kinetics of this compound hydrogenation over Pt/Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Itaconic acid - Wikipedia [en.wikipedia.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dimethyl methoxymalonate | C6H10O5 | CID 78718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. DIMETHYL METHOXYMALONATE(5018-30-4) 13C NMR [m.chemicalbook.com]

- 19. hmdb.ca [hmdb.ca]

- 20. hmdb.ca [hmdb.ca]

- 21. Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. hmdb.ca [hmdb.ca]

- 23. Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | CID 552631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. dev.spectrabase.com [dev.spectrabase.com]

- 25. dev.spectrabase.com [dev.spectrabase.com]

- 26. Methyl oxirane-2-carboxylate | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]

- 28. summit.sfu.ca [summit.sfu.ca]

- 29. summit.sfu.ca [summit.sfu.ca]

- 30. (PDF) 1H And13C NMR Assignments for a Series of Diels-Alder [research.amanote.com]

- 31. researchgate.net [researchgate.net]

The Enigmatic Presence of Methyl Crotonate in Nature: A Technical Guide

For Immediate Release

[CITY, STATE] – [DATE] – Methyl crotonate, a volatile organic compound with a characteristic fruity aroma, has been identified in a variety of natural sources, ranging from tropical fruits to fragrant flowers. This in-depth technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, chemical synthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and drug development professionals.

Natural Occurrence of this compound

This compound is a naturally occurring ester found in a diverse array of plant species. Its presence contributes to the complex aroma profiles of several well-known fruits and flowers. Quantitative data on the concentration of this compound in these sources is often variable and dependent on factors such as cultivar, ripeness, and environmental conditions.

One of the most well-documented sources of this compound is the soursop fruit (Annona muricata). Studies have quantified its presence in the volatile profile of the fruit, particularly during its ripening stages. In the ripe fruit of the 'Elita' cultivar, this compound (referred to as methyl (E)-2-butenoate) has been measured at a relative abundance of 0.64%, decreasing to 0.28% in overripe fruit.

The compound has also been qualitatively identified in the volatile emissions of certain mango (Mangifera indica) cultivars, specifically 'Tainong' and 'Hongyu'. While its contribution to the overall mango aroma is noted, precise quantitative data for these cultivars remains to be extensively documented.

Further research has pointed to the presence of this compound in other natural products, including:

-

Papaya (Carica papaya) : While comprehensive quantitative analysis is limited in publicly available literature, its presence is reported.

-

Jasmine (Jasminum sambac) : This fragrant flower is a known source of a wide variety of volatile esters, and this compound is among the compounds identified in its essential oil.

-

Amazon Water Lily (Victoria amazonica) : The floral scent of this unique aquatic plant also contains this compound.

-

Carrot Seeds (Daucus carota L.) : Water extracts of carrot seeds have been reported to contain this compound.

A summary of the natural occurrence of this compound is presented in Table 1.

| Natural Source | Species Name | Part of Organism | Quantitative Data (Relative Abundance %) |

| Soursop | Annona muricata cv. Elita | Fruit (Ripe) | 0.64 |

| Soursop | Annona muricata cv. Elita | Fruit (Overripe) | 0.28 |

| Mango | Mangifera indica cv. Tainong | Fruit | Qualitatively Identified |

| Mango | Mangifera indica cv. Hongyu | Fruit | Qualitatively Identified |

| Papaya | Carica papaya | Fruit | Reported, no quantitative data available |

| Jasmine | Jasminum sambac | Flower | Identified, no quantitative data available |

| Amazon Water Lily | Victoria amazonica | Flower | Identified, no quantitative data available |

| Carrot | Daucus carota L. | Seed (Water Extract) | Reported, no quantitative data available |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is hypothesized to be derived from the metabolism of short-chain fatty acids. The general pathway for the formation of fatty acid esters in plants involves the synthesis of fatty acids and their subsequent esterification with an alcohol, often methanol (B129727).

A potential biosynthetic route for this compound could be analogous to the engineered pathway for ethyl crotonate production in Saccharomyces cerevisiae. This pathway involves the following key enzymatic steps:

-

Condensation of Acetyl-CoA : Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by acetyl-CoA acetyltransferase .

-

Reduction : Acetoacetyl-CoA is then reduced to 3-hydroxybutyryl-CoA by 3-hydroxybutyryl-CoA dehydrogenase .

-

Dehydration : The subsequent dehydration of 3-hydroxybutyryl-CoA to crotonyl-CoA is carried out by 3-hydroxybutyryl-CoA dehydratase (also known as crotonase).

-

Esterification : Finally, crotonyl-CoA is esterified with methanol to form this compound. This step is likely catalyzed by an alcohol acyltransferase (AAT) , an enzyme family known for its role in the formation of volatile esters in fruits.

Further research is required to identify and characterize the specific enzymes involved in this compound biosynthesis within the aforementioned plant species.

Chemical Synthesis of this compound

This compound can be synthesized through several chemical methods. The most common laboratory and industrial-scale synthesis involves the Fischer esterification of crotonic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of Crotonic Acid

-

Materials : Crotonic acid, methanol, concentrated sulfuric acid (catalyst), sodium bicarbonate solution, anhydrous magnesium sulfate, distillation apparatus.

-

Procedure :

-

In a round-bottom flask, dissolve crotonic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Reflux the mixture for several hours to drive the equilibrium towards the ester product.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the this compound with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

-

spectroscopic data of methyl crotonate (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of Methyl Crotonate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a valuable resource for researchers, scientists, and professionals in drug development. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents it in clear tabular formats, and outlines the experimental protocols for data acquisition.

Spectroscopic Data of this compound

The structural elucidation and confirmation of this compound, an unsaturated ester with the chemical formula C₅H₈O₂, are routinely achieved through a combination of spectroscopic methods.[1][2] The following sections summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals for the vinylic and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~1.88 | dd | ~7.0, ~1.8 | CH₃ (vinylic) |

| ~3.72 | s | - | OCH₃ (ester) |

| ~5.85 | dq | ~15.7, ~1.8 | =CH-CO |

| ~6.95 | dq | ~15.7, ~7.0 | =CH-CH₃ |

| Table 1: ¹H NMR data for this compound. |

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~17.9 | CH₃ (vinylic) |

| ~51.4 | OCH₃ (ester) |

| ~122.5 | =CH-CO |

| ~145.0 | =CH-CH₃ |

| ~166.5 | C=O (ester) |

| Table 2: ¹³C NMR data for this compound. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-3000 | Medium | C-H stretch (sp³ and sp²) |

| ~1725 | Strong, Sharp | C=O stretch (α,β-unsaturated ester) |

| ~1658 | Medium | C=C stretch (alkene) |

| ~1440 | Medium | C-H bend |

| ~1170, 1295 | Strong | C-O stretch (ester) |

| ~970 | Strong | =C-H bend (trans alkene) |

| Table 3: Key IR absorption bands for this compound. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4]

| m/z Ratio | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 69 | Base Peak | [M - OCH₃]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

| 41 | High | [C₃H₅]⁺ |

| Table 4: Electron Ionization (EI) Mass Spectrometry data for this compound. |

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution is prepared by dissolving 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[5]

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.[6]

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7] Alternatively, a dilute solution in an IR-transparent solvent like carbon tetrachloride (CCl₄) can be used.[1]

-

Data Acquisition: The sample is placed in an FT-IR spectrometer. A background spectrum is recorded first, followed by the sample spectrum. The instrument software automatically subtracts the background to provide the spectrum of the compound. The data is collected over the mid-infrared range (4000-400 cm⁻¹).[3]

Mass Spectrometry Protocol

-

Sample Introduction and Ionization: this compound is introduced into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, a process known as Electron Ionization (EI).[8]

-

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum.[4]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between the data and the molecular structure.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and structural information for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

solubility of methyl crotonate in organic solvents

An In-depth Technical Guide on the Solubility of Methyl Crotonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an unsaturated ester, serves as a versatile intermediate in organic synthesis, including the production of polymers, pharmaceuticals, and fragrances. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the , outlines a detailed experimental protocol for its quantitative determination, and presents visual representations of the underlying principles and experimental workflows. While specific quantitative solubility data is not widely published, this guide equips researchers with the theoretical knowledge and practical methodology to determine the solubility of this compound for their specific applications.

Introduction to this compound and its Solubility

This compound (CH₃CH=CHCOOCH₃) is a colorless liquid with a characteristic fruity odor.[1][2][3][4][5] Its chemical structure, featuring both a polar ester group and a nonpolar hydrocarbon backbone, dictates its solubility behavior. The principle of "like dissolves like" is paramount in understanding its miscibility with various organic solvents. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by the distribution of electron density within its molecules.

The solubility of this compound is a crucial factor in various applications:

-

Organic Synthesis: As a reactant or reagent, its solubility in the reaction solvent affects concentration, reaction rate, and yield.

-

Purification: Processes such as crystallization and extraction rely on differential solubility to separate this compound from impurities.

-

Formulation: In the development of products like fragrances or coatings, the solubility of this compound in the formulation base is essential for stability and performance.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing. The "like dissolves like" principle is a practical application of these thermodynamic considerations.

A logical representation of this principle can be visualized as follows:

Fig. 1: The Principle of 'Like Dissolves Like'

Qualitative and Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble[6] |

| Ethers | Diethyl Ether | Soluble[6] |

| Ketones | Acetone | Readily Soluble |

| Esters | Ethyl Acetate | Likely Soluble (similar polarity) |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Likely Soluble |

| Aromatic Hydrocarbons | Toluene | Likely Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Limited Solubility |

| Water | Insoluble/Immiscible[1][6] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.[7][8][9][10]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flask with stopper

-

Thermostatic water bath

-

Magnetic stirrer and stir bar

-

Syringe filters (solvent-compatible)

-

Pre-weighed glass vials with caps

-

Analytical balance (accurate to ±0.0001 g)

-

Oven

Experimental Workflow Diagram:

Fig. 2: Experimental Workflow for Gravimetric Solubility Determination

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solute is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sampling:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid using a syringe fitted with a solvent-compatible filter to remove any suspended particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, labeled glass vial.

-

Weigh the vial containing the solution to determine the total mass of the solution.

-

Evaporate the solvent in a fume hood or under a gentle stream of an inert gas like nitrogen.

-

Place the vial in an oven at a temperature below the boiling point of this compound but sufficient to remove any residual solvent.

-

Periodically cool the vial in a desiccator and weigh it until a constant mass is achieved. This final mass represents the mass of the dissolved this compound.

-

Data Analysis and Calculation:

-

Mass of the empty vial = M_vial

-

Mass of the vial + solution = M_total

-

Mass of the vial + dried solute = M_final

-

Mass of the solute (this compound) = M_solute = M_final - M_vial

-

Mass of the solvent = M_solvent = M_total - M_final

The solubility can then be expressed in various units, such as:

-

g of solute / 100 g of solvent: (M_solute / M_solvent) * 100

-

g of solute / 100 mL of solvent: (M_solute / (M_solvent / density_of_solvent)) * 100

Conclusion

References

- 1. trans-Methyl crotonate | 623-43-8 [chemicalbook.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. This compound | 18707-60-3 [chemicalbook.com]

- 4. クロトン酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 18707-60-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Core Chemical Reactions of Methyl Crotonate

Introduction

Methyl crotonate, the methyl ester of crotonic acid, is a versatile α,β-unsaturated ester with significant applications in the chemical industry.[1][2] Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, imparts a unique reactivity profile, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, with a focus on hydrogenation, Michael addition, polymerization, and Diels-Alder reactions. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a deeper understanding and practical application of this compound chemistry.

Hydrogenation of this compound

The catalytic hydrogenation of this compound is a crucial reaction for producing saturated esters, primarily methyl butyrate (B1204436). This process is of significant interest in the fine chemical and pharmaceutical industries for the reduction of unsaturation in organic molecules.[3]

General Description and Mechanism

The hydrogenation of this compound typically involves the addition of hydrogen across the C=C double bond in the presence of a metal catalyst.[3][4] The most common products are methyl butyrate, from the hydrogenation of the double bond, and methyl 3-butenoate, resulting from a bond shift.[3][5] Platinum-based catalysts, such as Pt/Al₂O₃, are frequently employed for this transformation.[3][6] The reaction kinetics are influenced by reactant concentrations, with a negative reaction order with respect to this compound and a positive order with respect to hydrogen, suggesting competitive adsorption between the reactants on the catalyst surface.[3][4][6] The dissociative adsorption of hydrogen on the catalyst is often the rate-determining step.[6]

Experimental Protocol: Gas-Phase Hydrogenation over Pt/Al₂O₃

The following protocol is a representative example of the gas-phase hydrogenation of this compound.[3]

-

Catalyst Preparation: A Pt/Al₂O₃ catalyst is prepared, for instance, by impregnating γ-Al₂O₃ with a solution of a platinum precursor, followed by drying and calcination at a specific temperature (e.g., 500 °C) to achieve a desired Pt dispersion.

-

Reactor Setup: A fixed-bed reactor is loaded with the prepared catalyst.

-

Reaction Conditions: The reaction is carried out in the gas phase. A feed gas mixture containing this compound, hydrogen, and an inert gas (e.g., nitrogen or argon) is passed through the reactor.

-